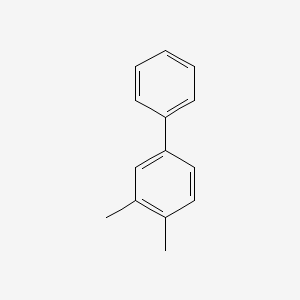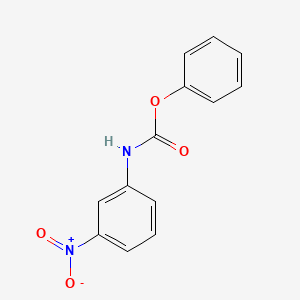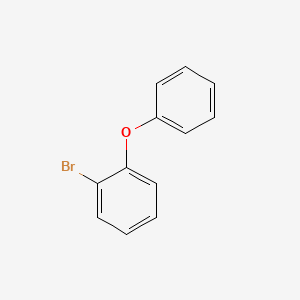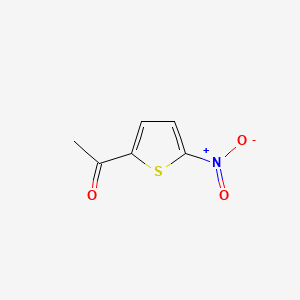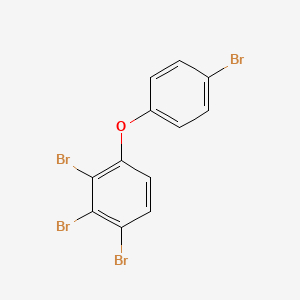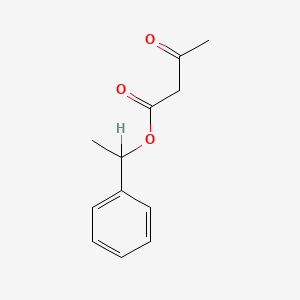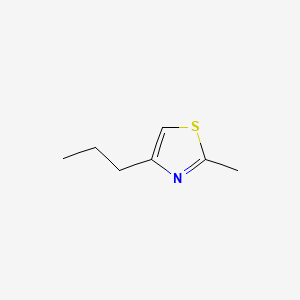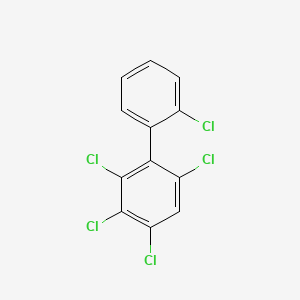![molecular formula C13H13N3O3S B1359974 3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142209-36-6](/img/structure/B1359974.png)
3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Übersicht
Beschreibung
“3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid” is a compound used for proteomics research1. Its molecular formula is C13H13N3O3S1.
Synthesis Analysis
The synthesis of similar compounds often involves amide coupling between substituted benzoic acid derivatives and morpholine, followed by palladium-catalyzed amination2. However, the specific synthesis process for this compound is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazol-2-yl group attached to a propanoic acid group. It also contains a 3-methylphenyl group attached to the thiadiazol ring via an amino carbonyl group1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, compounds with similar structures often undergo intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring3.Physical And Chemical Properties Analysis
This compound is a yellow solid4. Its melting point is between 183-189°C4. The 1H NMR and 13C NMR data provide further insights into its chemical structure4.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
- Crystal Structure and Synthesis Techniques : The compound has been investigated using X-ray crystallography, NMR, MS, and IR techniques, revealing detailed structural information. Such studies are crucial for understanding the compound's physical and chemical properties (Dong, Quan, Zhu, & Li, 2002).
Biological Activities
Nematicidal and Antimicrobial Activities : A derivative of the compound showed significant nematicidal activity against certain nematodes and exhibited promising antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in agricultural and pharmaceutical fields (Reddy, Rao, Yakub, & Nagaraj, 2010).
Anticancer and Photodynamic Therapy : Derivatives of the compound have shown potential in photodynamic therapy, particularly for cancer treatment. They exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Pharmaceutical Applications
Carbonic Anhydrase Inhibition : Certain derivatives have been synthesized with potential inhibitory effects on carbonic anhydrase isoenzymes. These findings are significant for developing treatments for conditions like glaucoma, epilepsy, obesity, and cancer (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
Antimicrobial Properties : Synthesized derivatives of the compound have shown antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Industrial Applications
- Corrosion Inhibition : Derivatives of the compound have been used as corrosion inhibitors in industrial applications, especially in acidic environments. This highlights its utility in protecting metals and alloys from corrosion (Rafiquee, Khan, Saxena, & Quraishi, 2007).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its potential as a GPR40 agonist4, as well as exploration of its synthesis and chemical properties. However, the specific future directions are not detailed in the available resources.
Please note that this analysis is based on the available resources and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Eigenschaften
IUPAC Name |
3-[5-[(3-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-3-2-4-9(7-8)14-12(19)13-16-15-10(20-13)5-6-11(17)18/h2-4,7H,5-6H2,1H3,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRORNSZZSWZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN=C(S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)
![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)
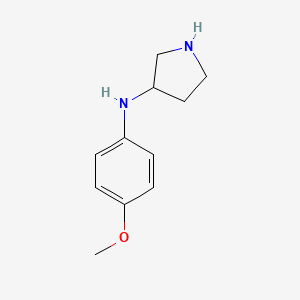
![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)
